
2-(2-amino-6-chloro-3-cyano-4H-chromen-4-yl)malononitrile
Descripción general
Descripción
“2-(2-amino-6-chloro-3-cyano-4H-chromen-4-yl)malononitrile” is a chemical compound with the molecular formula C13H7ClN4O . It is also known by other names such as “2-(2-amino-6-chloro-3-cyano-4H-chromen-4-yl)propanedinitrile” and "Propanedinitrile, 2-(2-amino-6-chloro-3-cyano-4H-1-benzopyran-4-yl)-" .
Synthesis Analysis
The compound can be synthesized by a multicomponent reaction of salicylaldehydes, malononitrile, and dialkyl phosphites . This reaction is catalyzed by pentamethyldiethylenetriamine (PMDTA) and provides the bicyclic derivatives in high yields .Molecular Structure Analysis
The molecular structure of the compound includes a 4H-chromen-4-yl ring, which is a bicyclic structure consisting of a benzene ring fused to a heterocyclic pyran ring . The compound also contains an amino group (NH2), a cyano group (CN), and a malononitrile group (C3H2N2) .Chemical Reactions Analysis
The synthesis of this compound involves Knoevenagel, Pinner, and phospha-Michael reactions . These reactions are part of a multicomponent reaction process that simultaneously occurs in the presence of an organocatalyst .Physical And Chemical Properties Analysis
The compound has a molecular weight of 270.67 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound’s topological polar surface area is 107 Ų . Its complexity, as computed by PubChem, is 541 .Aplicaciones Científicas De Investigación
Green Synthesis Methods :
- Bhat et al. (2012) explored solvent and catalyst-free methods for synthesizing chromene derivatives, including (2-amino-3-cyano-4H-chromene-4-yl)malononitrile, through mechanochemical mixing and thermal heating. This approach offers an environmentally friendly alternative for chemical synthesis (Bhat, Choudhury, & Trivedi, 2012).
Anticancer Properties :
- Kalla et al. (2014) synthesized a series of 2-amino-3-cyano-4H-chromen-4-ylphosphonates and tested their anticancer properties. Some compounds showed promising activity against certain cancer cell lines, indicating potential for development as anticancer agents (Kalla, Choi, Yoo, Byeon, Heo, & Kim, 2014).
Antifungal Activity :
- Costa et al. (2008) investigated the synthesis of dimeric chromene derivatives and their effects on fungal growth and toxin production. One compound, in particular, was effective in inhibiting fungal growth and reducing toxin production, highlighting potential applications in controlling fungal pathogens (Costa, Areias, Abrunhosa, Venâncio, & Proença, 2008).
Catalysis and Synthesis :
- Gaikwad et al. (2011) developed a method for synthesizing (2-amino-3-cyano-4H-chromen-4-yl) phosphonic acid diethyl esters using a catalytic amount of potassium phosphate. This method offers a cost-effective and simple procedure for producing these compounds (Gaikwad, Undale, Shaikh, & Pore, 2011).
Enantioselective Synthesis :
- Adili et al. (2015) reported a quinine-catalyzed enantioselective synthesis of 2-amino-3-cyano-4H-chromenes. This method offers a unique approach to synthesizing these compounds with high yields and stereoselectivity, important for pharmaceutical applications (Adili, Tao, Chen, & Han, 2015).
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as 2-amino-4h-chromenes, have shown promising activity against mouse fibroblast (nih/3t3) and human promyelocytic leukemia (hl-60) cells .
Mode of Action
It is known that similar compounds, such as 2-amino-4h-chromenes, have shown moderate antioxidant effect and a modest anticancer activity .
Biochemical Pathways
It is known that similar compounds, such as 2-amino-4h-chromenes, have shown promising activity against mouse fibroblast (nih/3t3) and human promyelocytic leukemia (hl-60) cells , suggesting that they may affect pathways related to cell growth and proliferation.
Propiedades
IUPAC Name |
2-(2-amino-6-chloro-3-cyano-4H-chromen-4-yl)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN4O/c14-8-1-2-11-9(3-8)12(7(4-15)5-16)10(6-17)13(18)19-11/h1-3,7,12H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHSXKVJMVDOMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(C(=C(O2)N)C#N)C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380518 | |
| Record name | (2-Amino-6-chloro-3-cyano-4H-1-benzopyran-4-yl)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-amino-6-chloro-3-cyano-4H-chromen-4-yl)malononitrile | |
CAS RN |
175136-95-5 | |
| Record name | (2-Amino-6-chloro-3-cyano-4H-1-benzopyran-4-yl)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




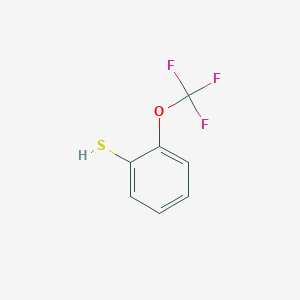
![3-[(4S)-3-methyl-2,5-dioxo-1,3-oxazolidin-4-yl]propanenitrile](/img/structure/B71610.png)
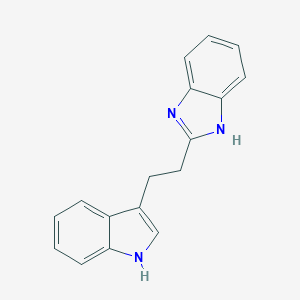
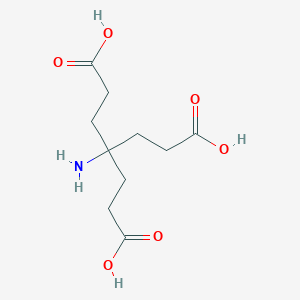

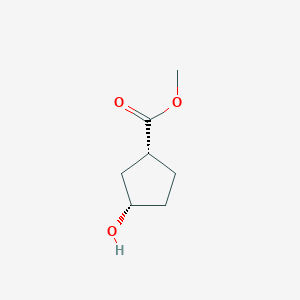
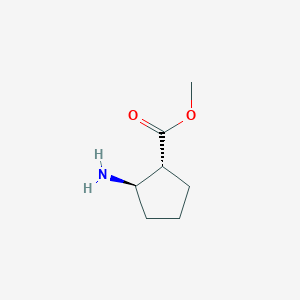
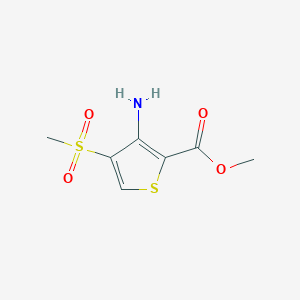
![tert-Butyl N-[1-(azetidin-3-yl)piperidin-4-yl]carbamate](/img/structure/B71625.png)
![Ethyl 6,6-dimethyl-3-(methylsulfonyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B71629.png)

![6-Chloro-4-(2-ethyl-1,3-dioxolan-2-YL)-2-methoxypyridin-3-YL]methanol](/img/structure/B71633.png)
